Vitamin D3;Colecalciferol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H44O |

|---|---|

Molecular Weight |

387.7 g/mol |

IUPAC Name |

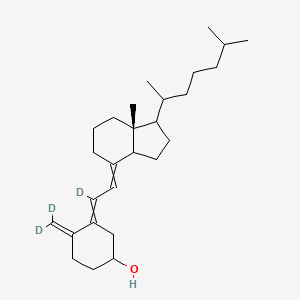

3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/t21?,24?,25?,26?,27-/m1/s1/i3D2,13D |

InChI Key |

QYSXJUFSXHHAJI-HKRPIZEASA-N |

Isomeric SMILES |

[2H]C(=C1CCC(CC1=C([2H])C=C2CCC[C@]3(C2CCC3C(C)CCCC(C)C)C)O)[2H] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Cholecalciferol: A Deep Dive into the Conversion of 7-Dehydrocholesterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cholecalciferol (Vitamin D3) from its precursor, 7-dehydrocholesterol (B119134) (7-DHC). It delves into the core biochemical pathway, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical processes involved. This document is intended to serve as a valuable resource for professionals engaged in research and development in fields related to endocrinology, dermatology, and pharmaceutical sciences.

The Core Pathway: From Sunlight to Secosteroid

The synthesis of cholecalciferol is a unique process in human physiology, initiated by exposure to ultraviolet B (UVB) radiation. This non-enzymatic pathway, primarily occurring in the keratinocytes of the epidermis, is a critical source of Vitamin D for the body.[1][2] The overall process can be divided into two principal stages: a photochemical conversion followed by a thermal isomerization.

Photochemical Conversion: The Role of UVB Radiation

The journey begins with 7-dehydrocholesterol, a cholesterol precursor found in the plasma membrane of skin cells.[3][4] Upon absorption of UVB photons, specifically in the wavelength range of 290-315 nm, the B-ring of the 7-DHC molecule undergoes a conrotatory electrocyclic ring-opening reaction.[5] This photochemical transformation breaks the C9-C10 bond, leading to the formation of pre-vitamin D3 (pre-cholecalciferol).[6][7]

The efficiency of this conversion is highly dependent on the wavelength of the UVB radiation, with optimal production occurring between 295 and 300 nm.[8] Prolonged sun exposure does not lead to excessive pre-vitamin D3 production; instead, pre-vitamin D3 can further photoisomerize into biologically inactive products like lumisterol (B196343) and tachysterol, preventing vitamin D toxicity.[7]

Thermal Isomerization: A Temperature-Dependent Rearrangement

Following its formation, pre-vitamin D3 undergoes a spontaneous, temperature-dependent intramolecular hydrogen shift, specifically a[9][10]-sigmatropic rearrangement. This process, known as thermal isomerization, converts pre-vitamin D3 into the more thermodynamically stable cholecalciferol (Vitamin D3).[6][7] This reaction is not catalyzed by enzymes but is influenced by the microenvironment, such as the lipid bilayer of cell membranes, which can enhance the rate of isomerization.[11] In human skin at physiological temperatures, this conversion takes place over a period of hours to days.[9][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the cholecalciferol synthesis pathway, providing a basis for comparison and modeling.

Table 1: Optimal Wavelengths for 7-Dehydrocholesterol Conversion

| Parameter | Wavelength (nm) | Observation | Reference |

| Optimal Conversion Range | 295 - 300 | Maximum efficiency for pre-vitamin D3 production. | [8] |

| Most Efficient Wavelength (in vitro) | 312 | Resulted in higher Vitamin D3 yield compared to 254 nm in an experimental setup. | [13] |

Table 2: Kinetics of Pre-Vitamin D3 Thermal Isomerization

| Parameter | In Human Skin (37°C) | In Hexane (37°C) | Reference |

| Equilibrium Constant (K) | 11.44 | 6.15 | [6][9] |

| Half-life (T½) | 2.5 hours | 30 hours | [6][9] |

| Forward Rate Constant (k1) at 5°C | - | 1.76 x 10⁻⁷ s⁻¹ | [14] |

| Reverse Rate Constant (k2) at 5°C | - | 1.40 x 10⁻⁸ s⁻¹ | [14] |

Table 3: Thermodynamics of Pre-Vitamin D3 Thermal Isomerization

| Parameter | In Human Skin | In Hexane | Reference |

| Enthalpy Change (ΔH°) | -21.58 kJ mol⁻¹ | -15.60 kJ mol⁻¹ | [6][9] |

| Activation Energy (Ea) - Forward | 71.05 kJ mol⁻¹ | 84.90 kJ mol⁻¹ | [6][9] |

| Activation Energy (Ea) - Reverse | 92.63 kJ mol⁻¹ | 100.50 kJ mol⁻¹ | [6][9] |

Table 4: Enzyme Kinetics of 7-Dehydrocholesterol Reductase (DHCR7)

| Parameter | Value | Substrate | Reference |

| Michaelis Constant (KM) | 4.47 µM | 5,6α-epoxy-5α-cholestan-3β-ol | [15] |

| Maximum Velocity (Vmax) | 0.46 nmol/min/mg enzyme | 5,6α-epoxy-5α-cholestan-3β-ol | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cholecalciferol synthesis.

Quantification of 7-Dehydrocholesterol and Cholecalciferol by HPLC

This protocol outlines a common method for the separation and quantification of 7-DHC and cholecalciferol using High-Performance Liquid Chromatography (HPLC).[7][16][17]

Materials:

-

HPLC system with a UV/PDA detector

-

Reverse-phase C18 column (e.g., Gemini C18, 250 x 3.0 mm, 5 µm)

-

Mobile Phase: Methanol:Acetonitrile:Water (60:30:10 v/v/v)

-

Standards of 7-dehydrocholesterol and cholecalciferol

-

Samples (e.g., lipid extracts from skin biopsies, in vitro reaction mixtures)

-

Solvents for extraction (e.g., chloroform, methanol)

Procedure:

-

Sample Preparation:

-

Extract lipids from the sample using a suitable solvent system (e.g., chloroform:methanol 1:1 v/v).[18]

-

Evaporate the solvent under a stream of nitrogen.

-

Saponify the lipid extract to remove interfering lipids.

-

Extract the unsaponifiable matter with a non-polar solvent like hexane.

-

Dry the extract and reconstitute in the mobile phase.

-

-

HPLC Analysis:

-

Set the column temperature to 40°C.

-

Set the flow rate to 1.0 mL/min in isocratic mode.

-

Set the detection wavelength to 265 nm for cholecalciferol and 282 nm for 7-dehydrocholesterol.

-

Inject the prepared sample and standards.

-

-

Quantification:

-

Identify the peaks corresponding to 7-DHC and cholecalciferol by comparing their retention times with the standards.

-

Quantify the analytes by creating a calibration curve using the peak areas of the standards.

-

In Vitro Synthesis of Cholecalciferol from 7-Dehydrocholesterol

This protocol describes a method for the in vitro conversion of 7-DHC to cholecalciferol using UV irradiation and thermal incubation.[13][19]

Materials:

-

7-dehydrocholesterol standard

-

Ethanol (B145695) (or other suitable solvent)

-

UV irradiation chamber with a UVB source (e.g., 312 nm)

-

Heating block or water bath

-

HPLC system for analysis

Procedure:

-

Preparation:

-

Prepare a solution of 7-dehydrocholesterol in ethanol (e.g., 10 mg/L).

-

-

UVB Irradiation:

-

Place the 7-DHC solution in a quartz cuvette or other UV-transparent vessel.

-

Irradiate the solution with UVB light (e.g., 312 nm) for a defined period (e.g., 30-60 minutes). The distance from the lamp should be controlled to ensure consistent intensity.

-

-

Thermal Isomerization:

-

After irradiation, incubate the solution at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 10-20 minutes) to facilitate the thermal conversion of pre-vitamin D3 to cholecalciferol. This step can be repeated in cycles with the irradiation step for optimized conversion.[7]

-

-

Analysis:

-

Analyze the resulting solution using HPLC (as described in Protocol 3.1) to quantify the amount of cholecalciferol formed and the remaining 7-dehydrocholesterol.

-

Isolation and Culture of Human Keratinocytes

This protocol provides a general outline for the isolation and primary culture of human keratinocytes, the primary cells responsible for Vitamin D3 synthesis in the skin.[1][20][21]

Materials:

-

Human skin tissue (e.g., from biopsies or foreskin)

-

Dispase solution

-

Trypsin-EDTA solution

-

Keratinocyte growth medium

-

Culture flasks or dishes

-

Sterile cell culture hood and incubator

Procedure:

-

Tissue Digestion:

-

Wash the skin tissue with a sterile phosphate-buffered saline (PBS) solution.

-

Incubate the tissue in Dispase solution overnight at 4°C to separate the epidermis from the dermis.

-

-

Epidermal Cell Isolation:

-

Mechanically separate the epidermis from the dermis.

-

Incubate the epidermis in a trypsin-EDTA solution at 37°C to dissociate the keratinocytes.

-

Neutralize the trypsin with growth medium and filter the cell suspension to remove any remaining tissue fragments.

-

-

Cell Culture:

-

Centrifuge the cell suspension to pellet the keratinocytes.

-

Resuspend the cells in keratinocyte growth medium and plate them onto culture flasks or dishes.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

Visualizing the Pathway and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and a representative experimental workflow.

Caption: The biochemical pathway of cholecalciferol synthesis.

Caption: A typical experimental workflow for HPLC analysis.

References

- 1. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 8. scispace.com [scispace.com]

- 9. Kinetic and thermodynamic studies of the conversion of previtamin D3 to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A liposomal model that mimics the cutaneous production of vitamin D3. Studies of the mechanism of the membrane-enhanced thermal isomerization of previtamin D3 to vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalyzed thermal isomerization between previtamin D3 and vitamin D3 via beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. genecards.org [genecards.org]

- 16. Identification of vitamin D3 and 7-dehydrocholesterol in cow's milk by gas chromatography-mass spectrometry and their quantitation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aurigeneservices.com [aurigeneservices.com]

- 18. In vivo and in vitro conversion of 7-dehydrocholesterol into vitamin D3 in rat skin by ultraviolet ray's irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. UVB-induced conversion of 7-dehydrocholesterol to 1alpha,25-dihydroxyvitamin D3 in an in vitro human skin equivalent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparison of Two Human Skin Cell Isolation Protocols and Their Influence on Keratinocyte and Fibroblast Culture [mdpi.com]

- 21. Vitamin D3 production by cultured human keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intracellular Journey of Vitamin D in Neuronal Cells: A Technical Guide to Metabolism and Activation

For Immediate Release

A Deep Dive into Neuronal Vitamin D3 Pathways for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and activation of Vitamin D3 within neuronal cells. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular machinery governing Vitamin D's neuroprotective and regulatory roles. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways.

Introduction: The Neurosteroid Action of Vitamin D

Beyond its classical role in calcium homeostasis, Vitamin D3 is increasingly recognized as a potent neurosteroid that exerts significant influence on brain development, function, and neuronal health. The brain possesses the necessary enzymatic machinery to locally convert the circulating precursor, 25-hydroxyvitamin D3 (25(OH)D3), into its biologically active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). This localized production allows for fine-tuned regulation of gene expression and signaling pathways within the central nervous system.

Active vitamin D has been shown to offer neuroprotective effects, including the clearance of amyloid plaques, a hallmark of Alzheimer's disease. Furthermore, it modulates the synthesis of neurotransmitters and neurotrophic factors, playing a crucial role in neuronal differentiation, survival, and synaptic plasticity. Understanding the intricacies of Vitamin D3 metabolism and activation in neuronal cells is therefore paramount for developing novel therapeutic strategies for a range of neurological disorders.

Quantitative Analysis of Vitamin D Metabolites in the Central Nervous System

The accurate quantification of Vitamin D metabolites in the brain and cerebrospinal fluid (CSF) is crucial for understanding their physiological concentrations and therapeutic potential. Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled sensitive and specific measurements.

Table 1: Concentration of 25-hydroxyvitamin D3 (25(OH)D3) in Human CSF and Brain Tissue

| Sample Type | Concentration (Mean ± SD or Median) | Method of Analysis | Reference |

| Cerebrospinal Fluid (CSF) | 2.02 ± 1.94 ng/mL (Median: 0.23 ng/mL) | Not specified | |

| Cerebrospinal Fluid (CSF) | 3.28 ± 2.96 ng/mL (Median: 0.29 ng/mL) in control group | Not specified | |

| Cerebrospinal Fluid (CSF) | 37.14 ± 7.71 ng/mL | Not specified | |

| Cerebrospinal Fluid (CSF) | Median: 63.8 nmol/L (serum), CSF concentration was 3.7% of serum | LC-MS/MS | |

| Brain Tissue (various regions) | Predominant form detected, but often below limit of detection for other metabolites | LC-MS/MS |

Table 2: Concentration of 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) in Human Brain Tissue

| Brain Region | Concentration (Mean ± SD) | Method of Analysis | Reference |

| Anterior Watershed | 30.7 ± 15.2 pg/g | LC-MS/MS | |

| Mid-temporal Cortex | 19.2 ± 9.3 pg/g | LC-MS/MS | |

| Cerebellum | 18.5 ± 8.6 pg/g | LC-MS/MS | |

| Prefrontal and Middle Frontal Cortices | Detected at low levels | LC-MS/MS |

The Enzymatic Cascade: Local Activation and Catabolism

The conversion of circulating 25(OH)D3 to the active 1,25(OH)2D3, and its subsequent degradation, is tightly regulated by two key cytochrome P450 enzymes within the brain.

Activation by CYP27B1 (1α-hydroxylase)

The enzyme 25-hydroxyvitamin D3 1-alpha-hydroxylase, encoded by the CYP27B1 gene, is the critical activation enzyme. It is expressed in both neurons and glial cells, allowing for the local synthesis of 1,25(OH)2D3 in various brain regions. This localized production is essential for the paracrine and autocrine signaling of vitamin D within the CNS.

Catabolism by CYP24A1 (24-hydroxylase)

The catabolic enzyme 24-hydroxylase, encoded by the CYP24A1 gene, is responsible for the degradation of both 25(OH)D3 and 1,25(OH)2D3, thereby controlling the levels of active vitamin D and preventing excessive signaling. This enzyme is also expressed in neuronal and glial cells.

While the presence and importance of these enzymes are well-established, specific kinetic parameters (Km and Vmax) in a purely neuronal context are not extensively documented in the literature due to the technical challenges of such measurements in brain tissue.

The Vitamin D Receptor (VDR): Gateway to Genomic and Non-Genomic Actions

The biological effects of 1,25(OH)2D3 are primarily mediated by the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. VDR is widely distributed in the brain, with high expression in regions such as the hippocampus, hypothalamus, substantia nigra, and cortex.

Upon binding to 1,25(OH)2D3, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic pathway is responsible for many of the long-term effects of vitamin D on neuronal function, including the regulation of neurotrophic factors and genes involved in neurotransmission.

In addition to its genomic actions, VDR can also mediate rapid, non-genomic effects through membrane-associated signaling pathways. These pathways involve the activation of second messenger systems and protein kinases, leading to more immediate changes in neuronal activity.

Signaling Pathways of Vitamin D3 Metabolism and Activation in Neuronal Cells

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in Vitamin D3 metabolism and activation within a neuronal cell.

Caption: Overview of Vitamin D3 metabolism and signaling in a neuron.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying Vitamin D3 metabolism and signaling in neuronal cells.

Quantification of Vitamin D Metabolites by LC-MS/MS

Objective: To accurately measure the concentrations of 25(OH)D3 and 1,25(OH)2D3 in brain tissue or CSF.

Protocol Outline:

-

Sample Preparation:

-

Brain tissue is homogenized in a suitable solvent (e.g., acetonitrile (B52724) or a dichloromethane:methanol mixture).

-

CSF samples are typically used directly or after protein precipitation.

-

Stable isotope-labeled internal standards are added for accurate quantification.

-

-

Liquid-Liquid or Solid-Phase Extraction:

-

Vitamin D metabolites are extracted from the homogenate or CSF to remove interfering substances.

-

-

Derivatization (Optional but Recommended for Enhanced Sensitivity):

-

Derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can improve ionization efficiency.

-

-

LC-MS/MS Analysis:

-

The extracted and derivatized sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatographic separation of the different metabolites is achieved using a suitable column and mobile phase gradient.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Data Analysis:

-

The concentrations of the metabolites are determined by comparing the peak areas of the endogenous compounds to those of the internal standards.

-

Analysis of CYP27B1 and CYP24A1 Gene Expression by RT-qPCR

Objective: To quantify the mRNA levels of the key metabolizing enzymes in cultured neuronal cells or brain tissue.

Protocol Outline:

-

RNA Extraction:

-

Total RNA is isolated from neuronal cell cultures or dissected brain regions using a commercial RNA extraction kit.

-

-

RNA Quality and Quantity Assessment:

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.

-

-

Reverse Transcription:

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

The qPCR reaction is performed using the synthesized cDNA, gene-specific primers for CYP27B1, CYP24A1, and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.

-

-

Data Analysis:

-

The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.

-

Immunohistochemistry for VDR Localization

Objective: To visualize the distribution of the Vitamin D Receptor in brain tissue sections.

Protocol Outline:

-

Tissue Preparation:

-

Animals are perfused with a fixative (e.g., 4% paraformaldehyde).

-

The brain is dissected and post-fixed, followed by cryoprotection in a sucrose (B13894) solution.

-

Frozen brain sections are cut using a cryostat or vibratome.

-

-

Immunostaining:

-

Sections are washed and blocked to prevent non-specific antibody binding.

-

Incubation with a primary antibody specific for VDR.

-

Washing and incubation with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Sections are counterstained with a nuclear stain (e.g., DAPI).

-

-

Imaging:

-

The stained sections are mounted on slides and imaged using a fluorescence or confocal microscope.

-

Experimental Workflow for Studying Vitamin D3 Effects on Neuronal Cells

The following diagram illustrates a typical experimental workflow to investigate the effects of Vitamin D3 on cultured neuronal cells.

Caption: A generalized workflow for in vitro neuronal studies of Vitamin D3.

Conclusion and Future Directions

The localized metabolism and signaling of Vitamin D3 in the brain underscore its critical role in neuronal health and function. The data and protocols presented in this guide provide a foundation for further research into the neuroprotective mechanisms of vitamin D and its potential as a therapeutic agent for neurological disorders. Future research should focus on elucidating the precise enzyme kinetics of CYP27B1 and CYP24A1 in different neuronal populations and further characterizing the downstream targets of VDR-mediated gene regulation in the brain. A deeper understanding of these processes will be instrumental in the development of targeted and effective vitamin D-based therapies for the central nervous system.

The Immunoregulatory Role of Cholecalciferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which cholecalciferol (vitamin D3) and its active metabolite, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), regulate the immune system. This document outlines the core signaling pathways, summarizes key quantitative data from seminal studies, details relevant experimental protocols, and provides visual representations of these complex interactions to support research and development in immunology and drug discovery.

Core Mechanism: From Cholecalciferol to Genomic Regulation

Cholecalciferol, obtained from diet or synthesized in the skin via UVB radiation, is biologically inert. It undergoes a two-step hydroxylation process to become the biologically active hormone, calcitriol.

-

Hepatic Hydroxylation: In the liver, cholecalciferol is converted by the enzyme 25-hydroxylase (CYP2R1) into calcifediol (B1668214) (25-hydroxyvitamin D). Calcifediol is the major circulating form of vitamin D and is used to determine a person's vitamin D status.

-

Renal/Extra-renal Hydroxylation: Calcifediol is transported to the kidneys where the enzyme 1α-hydroxylase (CYP27B1) converts it to calcitriol. Crucially, various immune cells, including macrophages, dendritic cells, T cells, and B cells, also express CYP27B1, allowing for local, intracrine, and paracrine synthesis of calcitriol within the immune microenvironment.[1][2]

The primary mechanism of action for calcitriol is genomic. It binds to the Vitamin D Receptor (VDR), a nuclear transcription factor. The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[3][4] This signaling cascade is the foundation of vitamin D's pleiotropic effects on the immune system.

References

- 1. antbioinc.com [antbioinc.com]

- 2. Primary Vitamin D Target Genes of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D3 metabolite calcidiol primes human dendritic cells to promote the development of immunomodulatory IL-10-producing T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D-directed rheostatic regulation of monocyte antibacterial responses - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Vitamin D3 in Gene Expression and Regulation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D3, primarily known for its role in calcium homeostasis and bone health, is a potent secosteroid hormone that exerts significant control over the human genome. Its active metabolite, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol), functions as a high-affinity ligand for the Vitamin D Receptor (VDR), a transcription factor belonging to the nuclear receptor superfamily.[1][2][3][4] The activation of VDR initiates a cascade of molecular events that culminates in the regulation of a vast network of genes, influencing processes from cellular proliferation and differentiation to immune function.[1][5][6] This technical guide provides an in-depth examination of the molecular mechanisms underpinning Vitamin D3-mediated gene expression, details key experimental methodologies for its study, presents quantitative data from genomic analyses, and explores the implications for therapeutic development.

The Core Mechanism: VDR Signaling Pathway

The genomic actions of Vitamin D3 are mediated through a well-defined signaling pathway. The process begins when the biologically active form, 1,25(OH)2D3, enters the target cell and binds to the VDR, which may reside in the cytoplasm or the nucleus.[2][7] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR), another member of the nuclear receptor family.[1][3][8][9]

This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the regulatory regions of target genes.[7][8][10] VDREs typically consist of two conserved hexameric half-sites arranged as a direct repeat with a three-nucleotide spacer (DR3-type).[2][8] Upon binding to the VDRE, the VDR-RXR complex recruits a suite of co-regulatory proteins. For gene activation, these include co-activator complexes like histone acetyltransferases (HATs), which remodel chromatin to a more accessible state, and the Mediator complex (DRIP), which facilitates the recruitment of RNA polymerase II to the transcription start site, thereby initiating gene transcription.[5][8][11] Conversely, VDR can also mediate gene repression by recruiting co-repressor complexes, such as those containing histone deacetylases (HDACs).[11]

Caption: Canonical genomic signaling pathway of Vitamin D3 (1,25(OH)2D3).

Epigenetic Regulation

Beyond the direct recruitment of transcriptional machinery, Vitamin D3 signaling is deeply intertwined with epigenetic modifications that regulate the chromatin landscape.

-

Histone Modification: A primary mechanism for VDR-mediated transcriptional activation involves the recruitment of co-activator proteins with histone acetyltransferase (HAT) activity.[5][8] Acetylation of histone tails neutralizes their positive charge, weakening their interaction with negatively charged DNA and creating a more open, euchromatic state that is permissive for transcription.[12]

-

DNA Methylation: There is a reciprocal relationship between the Vitamin D system and DNA methylation.[13][14] The expression of genes crucial for Vitamin D metabolism, such as CYP2R1 (which produces the precursor 25-hydroxyvitamin D3), can be regulated by the methylation status of their promoter regions.[14] Conversely, some studies suggest that Vitamin D deficiency may be associated with changes in DNA methylation patterns, indicating that Vitamin D status can influence the epigenome.[12][14]

Quantitative Insights into VDR-Mediated Gene Regulation

High-throughput genomic techniques have enabled the quantification of VDR's impact on gene expression. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has mapped VDR binding sites across the genome, while RNA sequencing (RNA-seq) has identified genes whose expression is altered by 1,25(OH)2D3.

Table 1: Genome-Wide VDR Binding and Gene Regulation Events

| Cell Type/Study Context | VDR Binding Sites (ChIP-seq) | Differentially Expressed Genes (RNA-seq/Microarray) | Reference |

| Lymphoblastoid Cell Lines | 2,776 | 229 | [15] |

| Human White Blood Cells (Supplementation Trial) | Not Applicable | 291 (altered >1.5 fold) | [16] |

| Mouse Intestine (Compartment-specific) | Colon: 2,551; SI Crypt: 2,059; SI Villi: 3,138 | Colon: 130; SI Crypt: 372; SI Villi: 262 | [17] |

| SKBr3 Breast Cancer Cells (3h treatment) | Not Applicable | 111 (88 up, 23 down) | [18] |

Table 2: Dose-Dependent Effects of Vitamin D3 Supplementation on Gene Expression

This table summarizes data from a clinical trial where healthy adults received different daily doses of Vitamin D3 for 6 months. The number of affected genes demonstrates a clear dose-response relationship.

| Daily Vitamin D3 Dose | Number of Differentially Expressed Genes | Upregulated Genes | Downregulated Genes | Reference |

| 600 IU | 162 | 86 | 76 | [19] |

| 4,000 IU | 320 | 188 | 132 | [19] |

| 10,000 IU | 1,289 | 800 | 489 | [19][20] |

Experimental Protocols for Studying VDR Function

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is the gold-standard method for identifying the genome-wide binding sites of a transcription factor like VDR.

Objective: To identify all genomic loci physically bound by the VDR in a specific cell type and condition.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., THP-1 monocytes, primary CD4+ T-cells) and treat with 1,25(OH)2D3 (typically 10-100 nM) or a vehicle control for a specified time (e.g., 4-24 hours) to induce VDR binding.

-

Cross-linking: Treat cells with formaldehyde (B43269) to create covalent cross-links between proteins (VDR) and DNA, preserving the in vivo interactions.

-

Chromatin Fragmentation: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to VDR. The antibody will bind to VDR and its cross-linked DNA. Use magnetic beads coated with Protein A/G to capture the antibody-VDR-DNA complexes. A non-specific IgG antibody is used as a negative control.

-

Reverse Cross-linking and DNA Purification: Elute the complexes from the beads and reverse the cross-links by heating. Purify the VDR-bound DNA fragments.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library using a next-generation sequencing (NGS) platform.

-

Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify genomic regions with a statistically significant enrichment of reads in the VDR IP sample compared to the control (input or IgG), revealing the VDR binding sites.

Caption: A generalized workflow for a Vitamin D Receptor (VDR) ChIP-seq experiment.

RNA Sequencing (RNA-seq)

RNA-seq is used to profile the transcriptome and identify which genes are upregulated or downregulated in response to Vitamin D3 treatment.

Objective: To quantify changes in gene expression in response to 1,25(OH)2D3 stimulation.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with 1,25(OH)2D3 and a vehicle control, as described for ChIP-seq. Time points can vary (e.g., 3, 6, 24 hours) to capture both primary and secondary response genes.[18][21]

-

RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or Trizol-chloroform extraction. Ensure high quality and integrity of the RNA.

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA.

-

Alternatively, enrich for messenger RNA (mRNA) using oligo(dT) beads that bind to the poly-A tails of mRNA molecules.

-

Fragment the enriched RNA.

-

Synthesize first- and second-strand cDNA.

-

Prepare the sequencing library by ligating sequencing adapters.

-

-

Sequencing: Sequence the prepared cDNA library on an NGS platform.

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align reads to a reference genome or transcriptome.

-

Quantify the expression level for each gene (e.g., as counts or transcripts per million - TPM).

-

Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes with statistically significant changes in expression between the 1,25(OH)2D3-treated and control groups.

-

Caption: A generalized workflow for an RNA-seq experiment to identify Vitamin D3 target genes.

Implications for Drug Development

The profound ability of Vitamin D3 to regulate gene expression makes the VDR a compelling target for drug development.

-

VDR Agonists: Synthetic analogs of 1,25(OH)2D3 have been developed to leverage its anti-proliferative and pro-differentiative effects, particularly in oncology and immunology, while minimizing the calcemic side effects of the natural hormone.[22][23]

-

Personalized Medicine: The significant inter-individual variation in genomic response to Vitamin D3 supplementation suggests that genetic and epigenetic factors influence an individual's sensitivity to VDR signaling.[19] Future therapeutic strategies may involve tailoring Vitamin D-based interventions based on a patient's genetic background or epigenetic profile.[24]

-

Combination Therapies: The epigenetic activity of VDR signaling suggests synergistic potential with other drugs. For instance, combining VDR agonists with histone deacetylase (HDAC) inhibitors has shown enhanced anti-cancer effects in preclinical models.[12]

Conclusion

Vitamin D3, through its active metabolite 1,25(OH)2D3, is a master regulator of the genome. The VDR-RXR heterodimer acts as a ligand-activated transcription factor that binds to thousands of genomic sites, modulating the expression of hundreds of genes through direct recruitment of the transcriptional machinery and through epigenetic remodeling. The dose-dependent and cell-specific nature of this regulation underscores the complexity of the Vitamin D signaling network. A thorough understanding of these molecular mechanisms, facilitated by powerful genomic tools like ChIP-seq and RNA-seq, is paramount for harnessing the therapeutic potential of the VDR in a new generation of targeted therapies for cancer, autoimmune disorders, and other chronic diseases.

References

- 1. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]

- 2. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 4. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin D - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. VDRE - Wikipedia [en.wikipedia.org]

- 9. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells [mdpi.com]

- 10. Vitamin D Response Elements → Area → Sustainability [lifestyle.sustainability-directory.com]

- 11. researchgate.net [researchgate.net]

- 12. Vitamin D & Epigenetics and Gene Regulation [doctorsformulas.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Vitamin D and the epigenome [frontiersin.org]

- 15. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influence of Vitamin D Status and Vitamin D3 Supplementation on Genome Wide Expression of White Blood Cells: A Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genomic analysis of 1,25-dihydroxyvitamin D3 action in mouse intestine reveals compartment and segment-specific gene regulatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. air.unimi.it [air.unimi.it]

- 19. ar.iiarjournals.org [ar.iiarjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Vitamin D as a drug: new therapeutic approaches [pharmacia.pensoft.net]

- 23. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

Endogenous Synthesis of Cholecalciferol in Skin Layers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cutaneous synthesis of cholecalciferol (vitamin D3) is a critical physiological process initiated by exposure to ultraviolet B (UVB) radiation. This intricate mechanism, occurring within the layers of the skin, is the primary source of vitamin D for most humans. Understanding the nuances of this endogenous pathway is paramount for research into bone metabolism, immunology, and the development of therapeutics related to vitamin D deficiency. This technical guide provides an in-depth overview of the core processes, quantitative data on influencing factors, detailed experimental protocols, and visualizations of the key pathways and workflows.

Biochemical Pathway of Cholecalciferol Synthesis

The synthesis of cholecalciferol in the skin is a multi-step process that begins with the precursor 7-dehydrocholesterol (B119134) (7-DHC), a derivative of cholesterol.[1][2]

1.1. Photoconversion of 7-Dehydrocholesterol (7-DHC):

Upon exposure to UVB radiation in the range of 290-315 nm, 7-DHC, located in the plasma membranes of keratinocytes in the stratum basale and stratum spinosum of the epidermis, absorbs a photon.[3][4][5] This energy absorption leads to the cleavage of the B-ring of the sterol molecule, resulting in the formation of previtamin D3.[6] The peak wavelength for this conversion is between 295-297 nm.[7]

1.2. Thermal Isomerization to Cholecalciferol:

Previtamin D3 is thermally unstable and undergoes a temperature-dependent isomerization to the more stable cholecalciferol (vitamin D3) over a period of several hours.[3]

1.3. Translocation and Transport:

Once formed, cholecalciferol is translocated from the keratinocytes into the dermal capillary bed.[8] There, it binds to the vitamin D-binding protein (DBP) for transport via the circulatory system to the liver for the first hydroxylation step.[6][9]

1.4. Regulation and Photodegradation:

Prolonged exposure to sunlight does not lead to vitamin D toxicity because excess previtamin D3 is converted into biologically inert photoproducts, lumisterol (B196343) and tachysterol.[4][6] Similarly, cholecalciferol can be degraded into other photoproducts, such as 5,6-trans-vitamin D3, suprasterol I, and suprasterol II.[4]

Quantitative Data on Factors Influencing Synthesis

The efficiency of cutaneous cholecalciferol synthesis is influenced by several factors. The following tables summarize key quantitative data.

Table 1: Influence of Age on 7-Dehydrocholesterol (7-DHC) Concentration and Vitamin D3 Synthesis

| Age Group | Mean Baseline 7-DHC in Skin (µg/mg protein ± SD) | Mean Baseline Serum Vitamin D3 (nmol/L ± SD) | Mean Serum Vitamin D3 24h post-UVR (nmol/L ± SD) |

| Younger (18-40 years) | 0.22 ± 0.07[10][11] | 1.5 ± 1.5[10][11] | 3.1 ± 2.0[12] |

| Older (65-89 years) | 0.25 ± 0.08[10][11] | 1.5 ± 1.7[10][11] | 2.5 ± 2.0[12] |

Note: A 1985 study by MacLaughlin and Holick suggested an age-dependent decrease in 7-DHC, with the capacity for previtamin D3 production being more than twofold lower in individuals aged 77-82 compared to those aged 8-18. However, a more recent 2024 study found no significant difference in baseline 7-DHC concentrations between younger and older adults.[10][11]

Table 2: Influence of Skin Pigmentation on Vitamin D Synthesis

| Skin Type | Effect on Vitamin D3 Synthesis |

| Darker Skin (Fitzpatrick types V and VI) | Melanin (B1238610) acts as a natural sunscreen, reducing the production of previtamin D3 by 95-99% compared to Caucasians with skin type II.[13] |

| Lighter Skin (Fitzpatrick type II) | More efficient vitamin D3 synthesis due to lower melanin content.[14] |

Table 3: Influence of Sunscreen on Vitamin D3 Synthesis

| Sunscreen Application | Reduction in Vitamin D3 Synthesis |

| SPF 8 (para-aminobenzoic acid) | Prevented the increase in serum vitamin D3 after one minimal erythema dose of UV radiation.[15] |

| SPF 30 | A topical application can reduce the production of previtamin D3 by approximately 95%. However, typical application thickness (0.8-1 mg/cm²) is less than the recommended 2 mg/cm², which may still allow for some previtamin D3 formation.[7] |

| SPF 50 | An SPF 50 sunscreen filters about 98% of UVB rays, allowing 2% to reach the skin, which can still permit some vitamin D synthesis. |

Experimental Protocols

Quantification of 7-Dehydrocholesterol in Human Skin Biopsies by LC-MS/MS

This protocol is adapted from Borecka et al. (2022).[6]

3.1.1. Sample Preparation:

-

Obtain 5 mm human skin punch biopsies.

-

Remove subcutaneous fat using a surgical scalpel.

-

Add 50 µL of 5 µg/mL 7-DHC internal standard and 5 mL of ethyl acetate:methanol (1:1, v/v) to each sample.

-

Rotor mix for 2 minutes at 40 rpm.

-

Sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer 1 mL of the supernatant to a borosilicate tube and dry at 60 °C under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of propan-2-ol and vortex for 30 seconds.

-

Add 200 µL of water and vortex for 30 seconds.

-

Transfer the sample to a solid-supported liquid extraction (SLE) plate.

-

After 5 minutes, add 750 µL of hexane (B92381) to each well. Repeat after another 5 minutes.

-

Apply a vacuum to elute the hexane fraction.

-

Dry the eluate under a constant stream of nitrogen at 60 °C.

-

Add 1 mL of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) in acetonitrile (B52724) and let stand for 30 minutes at room temperature for derivatization.

3.1.2. LC-MS/MS Analysis:

-

Chromatography:

-

Column: 2.7 µm Modus pentafluorophenyl (PFP) 100 mm × 2.1 mm reversed-phase column.

-

Mobile Phase A: 0.1% Formic Acid in LCMS Grade Water.

-

Mobile Phase B: 0.1% Formic Acid in LCMS Grade Acetonitrile.

-

Gradient Elution:

-

0-2 min: 65% B, 35% A

-

3-5 min: 95% B, 5% A

-

7 min: 65% B, 35% A

-

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI).

-

Detection: Tandem mass spectrometry (MS/MS).

-

In Vitro Cholecalciferol Synthesis in Cultured Human Keratinocytes

This protocol is based on the methodology described by Lehmann et al. (2001).[11]

3.2.1. Cell Culture and Treatment:

-

Culture human epidermal keratinocytes in an appropriate medium.

-

For studies involving precursors, pre-incubate the cell cultures with varying concentrations of 7-dehydrocholesterol (e.g., 0.53–5.94 nmol per cm²).

3.2.2. UVB Irradiation:

-

Irradiate the keratinocyte cultures with monochromatic UVB at wavelengths ranging from 285 to 315 nm.

-

Use effective UVB doses ranging from 7.5 to 45 mJ per cm².

3.2.3. Incubation and Sample Collection:

-

Following irradiation, incubate the cells for various time points (e.g., up to 24 hours) to allow for the conversion of previtamin D3 to cholecalciferol and subsequent metabolites.

-

Harvest the cells and culture medium for analysis.

3.2.4. Analysis of Vitamin D Metabolites:

-

Extract the vitamin D metabolites from the cell lysates and culture medium.

-

Analyze the concentrations of previtamin D3, cholecalciferol, 25-hydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.

Conclusion

The endogenous synthesis of cholecalciferol is a complex, yet elegant, process that is finely tuned by a variety of intrinsic and extrinsic factors. For researchers and professionals in drug development, a thorough understanding of this pathway is essential for designing studies related to vitamin D metabolism and for the development of novel therapeutic strategies. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into this vital physiological function. Future research should aim to provide more granular quantitative data on the interplay between different skin phototypes, UVB exposure, and the efficiency of cholecalciferol synthesis to further refine our understanding and inform public health guidelines.

References

- 1. A Comprehensive Review of the Role of UV Radiation in Photoaging Processes Between Different Types of Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Sunscreens suppress cutaneous vitamin D3 synthesis. | Semantic Scholar [semanticscholar.org]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. New Approach to Develop Optimized Sunscreens that Enable Cutaneous Vitamin D Formation with Minimal Erythema Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Layer Thickness of SPF 30 Sunscreen and Formation of Pre-vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. UV transmission and UV protection factor (UPF) measured on split skin following exposure to UVB radiation--correlation with the minimal erythema dose (MED) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Study of Healthy Older and Younger Adults Shows They Have the Same Skin Concentration of Vitamin D3 Precursor, 7-Dehydrocholesterol, and Similar Response to UVR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Study of Healthy Older and Younger Adults Shows They Have the Same Skin Concentration of Vitamin D3 Precursor, 7-Dehydrocholesterol, and Similar Response to UVR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 12. Relationship between skin response to ultraviolet exposure and skin color type [pubmed.ncbi.nlm.nih.gov]

- 13. Sunscreens suppress cutaneous vitamin D3 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ker-sun.com [ker-sun.com]

An In-depth Technical Guide to Vitamin D3 Receptor (VDR) Binding and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vitamin D Receptor (VDR), a nuclear hormone receptor, is a critical transcription factor that mediates the biological effects of the active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). Its role extends beyond calcium homeostasis to include regulation of cellular proliferation, differentiation, and immune function. This technical guide provides a comprehensive overview of VDR's structure, its binding to both ligand and DNA, and the subsequent canonical and non-canonical signaling pathways. Detailed experimental protocols for studying these interactions are provided, along with a synthesis of quantitative data to facilitate comparative analysis. This document is intended to serve as a thorough resource for researchers and professionals involved in the study of VDR and the development of related therapeutics.

VDR Structure and Binding Mechanism

The Vitamin D Receptor is a multi-domain protein, characteristic of the nuclear receptor superfamily. Its structure is modular, comprising a highly variable N-terminal A/B domain, a conserved DNA-binding domain (DBD), a flexible hinge region, and a C-terminal ligand-binding domain (LBD).[1][2]

Ligand Binding Domain (LBD)

The LBD is responsible for recognizing and binding calcitriol (B1668218) and its analogs.[3] This domain is composed of 12 α-helices that form a hydrophobic pocket.[3] Upon ligand binding, a significant conformational change occurs, most notably in the activation function-2 (AF-2) domain located in helix 12.[1] This repositioning of helix 12 creates a binding surface for coactivator proteins, a crucial step in initiating gene transcription.[1][3]

DNA-Binding Domain (DBD)

The VDR's DBD contains two zinc finger motifs that are essential for recognizing and binding to specific DNA sequences known as Vitamin D Response Elements (VDREs).[2][4] The consensus sequence for a VDRE half-site is typically 5'-RGKTCA-3' (where R is A or G, and K is G or T).[2] VDR usually binds to VDREs as a heterodimer with the Retinoid X Receptor (RXR).[5][6] The two hexameric half-sites of the VDRE are most commonly arranged as a direct repeat separated by three base pairs (DR3).[7]

VDR-RXR Heterodimerization

The formation of a heterodimer with RXR is a key step for high-affinity DNA binding and subsequent transcriptional regulation.[6][8] This dimerization is influenced by ligand binding and enhances the nuclear localization of VDR.[6] The interaction interface between VDR and RXR involves specific residues in both the LBD and DBD of each receptor.[9] Competition for RXR with other nuclear receptors, such as the retinoic acid receptor (RAR), can influence VDR's transcriptional activity.[8][10]

VDR Signaling Pathways

VDR activation triggers two main types of signaling pathways: the canonical genomic pathway, which involves direct gene regulation, and the non-canonical, non-genomic pathways that involve rapid, membrane-initiated events.

Canonical (Genomic) Signaling Pathway

The classical VDR signaling pathway is a genomic mechanism that directly modulates gene expression.[11] This pathway is initiated by the binding of calcitriol to the VDR, leading to its heterodimerization with RXR.[5][12] The VDR-RXR complex then translocates to the nucleus and binds to VDREs in the promoter or enhancer regions of target genes.[5][11]

This binding event recruits a complex of coregulatory proteins, including coactivators like the steroid receptor coactivator (SRC) family and histone acetyltransferases (HATs), or corepressors and histone deacetylases (HDACs).[13] The recruitment of these complexes leads to chromatin remodeling and modification of the transcriptional machinery, ultimately resulting in the activation or repression of target gene transcription.[13] Genes regulated by this pathway are involved in a wide array of physiological processes, including mineral homeostasis, immune response, and cell cycle control.[14]

Non-Canonical (Non-Genomic) Signaling Pathways

In addition to its genomic actions, VDR can mediate rapid, non-genomic responses that do not directly involve gene transcription.[15] These actions are often initiated at the cell membrane where a subpopulation of VDR is located.[3] Membrane-associated VDR can activate various intracellular signaling cascades, including those involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[15]

These rapid signaling events can lead to changes in intracellular calcium levels, activation of other transcription factors, and modulation of ion channel activity.[15] For instance, VDR has been shown to interact with and modulate the Wnt/β-catenin signaling pathway.[16] There is also evidence for non-canonical pathways where VDR interacts with other proteins in the cytoplasm to influence cellular processes without direct DNA binding.[15] Some vitamin D metabolites can also exert effects independently of VDR.[17]

Quantitative Data on VDR Interactions

VDR Binding Affinity for Coactivators

The interaction between VDR and coactivator proteins is crucial for transcriptional activation. The binding affinity, often expressed as the dissociation constant (Kd), varies for different coactivator motifs.

| Coactivator Motif | Binding Affinity (Kd) | Reference |

| SRC2-3 peptides | > 20 µM (weak binding) | [18] |

Note: Publicly available quantitative data on the direct binding affinity of ligands to VDR is limited.[19]

Genome-Wide VDR Binding Sites

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has been instrumental in mapping VDR binding sites across the genome. The number of binding sites varies depending on the cell type and stimulation with calcitriol.

| Cell Type | Condition | Number of VDR Binding Sites | Reference |

| Lymphoblastoid Cell Lines (LCLs) | Calcitriol stimulated | 2776 | [20] |

| Human Monocytes (THP-1) | Unstimulated | 1171 (unique) | [21] |

| Human Monocytes (THP-1) | Calcitriol stimulated | 520 (unique) | [21] |

| Various Cell Types | Calcitriol stimulated | 2,000 - 10,000 | [22] |

Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for VDR Binding Site Analysis

Objective: To identify the genome-wide binding sites of VDR in a specific cell type.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat cells with calcitriol or vehicle control for a specified time to induce VDR binding to DNA.[20]

-

Cross-linking: Fix protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to VDR. The antibody will bind to VDR and the DNA fragments cross-linked to it.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-VDR-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Treat with RNase A and proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA. Perform high-throughput sequencing to generate millions of short DNA reads.[20]

-

Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms (e.g., MACS) to identify regions of the genome that are enriched for VDR binding.[20] Perform motif analysis to identify consensus VDR binding sequences within the peaks.

Luciferase Reporter Assay for VDR Transcriptional Activity

Objective: To quantify the transcriptional activity of VDR in response to ligands (agonists or antagonists).

Methodology:

-

Reporter Construct: Use a plasmid containing a luciferase reporter gene under the control of a promoter with one or more VDREs.[23]

-

Cell Transfection: Transfect a suitable cell line with the VDR expression vector (if not endogenously expressed) and the luciferase reporter construct. A co-transfected Renilla luciferase vector can be used as an internal control for transfection efficiency.[23]

-

Cell Plating and Treatment: Plate the transfected cells in a multi-well plate. Treat the cells with various concentrations of the test compounds (potential VDR agonists or antagonists). Include a known VDR agonist like calcitriol as a positive control.[24][25]

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for VDR-mediated transcription of the luciferase gene.[23]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. If using a dual-luciferase system, measure both firefly and Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of the test compound to determine its effect on VDR transcriptional activity.[23]

Co-immunoprecipitation (Co-IP) for VDR Protein-Protein Interactions

Objective: To determine if VDR physically interacts with another protein (e.g., RXR or a coactivator) in a cellular context.

Methodology:

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to VDR (the "bait" protein).

-

Immune Complex Capture: Add fresh protein A/G beads to capture the antibody-VDR complexes, along with any interacting proteins.

-

Washes: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody specific to the suspected interacting protein (the "prey" protein). The presence of a band corresponding to the prey protein indicates an interaction with VDR.

Conclusion

The Vitamin D Receptor is a multifaceted transcription factor with a central role in a wide range of physiological processes. A thorough understanding of its binding mechanisms and the intricacies of its signaling pathways is paramount for the development of novel therapeutic strategies targeting VDR. The combination of structural biology, genomics, and molecular biology techniques, as outlined in this guide, provides a powerful toolkit for researchers to further unravel the complexities of VDR function and its implications in health and disease. This document serves as a foundational resource, offering both the theoretical framework and practical methodologies to advance research in this critical area.

References

- 1. Relationship between Structure and Conformational Change of the Vitamin D Receptor Ligand Binding Domain in 1α,25-Dihydroxyvitamin D3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Structural considerations of vitamin D signaling [frontiersin.org]

- 3. Alternative Binding Sites at the Vitamin D Receptor and their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship of Structure and Function of DNA-Binding Domain in Vitamin D Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 6. Dimerization with retinoid X receptors promotes nuclear localization and subnuclear targeting of vitamin D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitamin D receptor-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agonist-controlled competition of RAR and VDR nuclear receptors for heterodimerization with RXR is manifested in their DNA-binding | Department of Biophysics and Cell Biology [biophys.unideb.hu]

- 11. researchgate.net [researchgate.net]

- 12. VDR gene: MedlinePlus Genetics [medlineplus.gov]

- 13. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding VDR: The Essential Guide to Vitamin D Receptor Biology and Function – outlet.beddinginn [outlet.beddinginn.com]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Interaction of vitamin D with membrane-based signaling pathways [frontiersin.org]

- 17. Canonical and non-canonical vitamin D activation pathways in systemic lupus - Chander Raman [grantome.com]

- 18. Quantification of the Vitamin D Receptor - Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Vitamin D Genomics: From In Vitro to In Vivo [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. indigobiosciences.com [indigobiosciences.com]

- 25. Indigo Biosciences Human Vitamin D Receptor (VDR) Reporter Assay Kit, 3X32 | Fisher Scientific [fishersci.com]

Cholecalciferol: Unveiling Its Pleiotropic Physiological Functions Beyond Bone Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cholecalciferol, or vitamin D3, has long been recognized for its indispensable role in calcium and phosphate (B84403) metabolism, and consequently, bone health. However, a growing body of evidence has illuminated its multifaceted physiological functions extending far beyond the skeletal system. The discovery of the vitamin D receptor (VDR) in a wide array of tissues, including immune cells, cardiovascular cells, and neurons, has paved the way for investigating the extraskeletal actions of cholecalciferol. This technical guide provides an in-depth exploration of the core physiological functions of cholecalciferol beyond bone health, with a focus on its roles in the immune system, cardiovascular system, cell proliferation and differentiation, and the nervous system. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying signaling pathways, quantitative data from pivotal studies, and detailed experimental methodologies.

Immunomodulatory Functions of Cholecalciferol

The active form of cholecalciferol, 1,25-dihydroxyvitamin D3 (calcitriol), is a potent immunomodulator, influencing both the innate and adaptive immune systems.[1][2] Immune cells, including T cells, B cells, and antigen-presenting cells (APCs) like macrophages and dendritic cells, express the VDR and are capable of locally synthesizing calcitriol (B1668218), allowing for autocrine and paracrine signaling within the immune microenvironment.[1][3]

Modulation of Innate Immunity

Cholecalciferol enhances the antimicrobial activity of innate immune cells. Upon activation of Toll-like receptors (TLRs) on macrophages by pathogens, there is an upregulation of both VDR and the enzyme 1α-hydroxylase, which converts 25-hydroxyvitamin D to its active form, calcitriol.[4] This localized production of calcitriol leads to the induction of antimicrobial peptides such as cathelicidin (B612621) and β-defensin 2, which play a crucial role in eliminating pathogens.[4][5]

Regulation of Adaptive Immunity

Calcitriol significantly influences the adaptive immune response by modulating T and B lymphocyte activity. It generally promotes a shift from a pro-inflammatory Th1 and Th17 response to a more tolerogenic Th2 and regulatory T cell (Treg) phenotype.[1][3]

-

T Cells: Calcitriol inhibits the proliferation of T helper (Th) cells and suppresses the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2) by Th1 cells.[1][6] It also curtails the development of inflammatory Th17 cells.[3] Conversely, it promotes the differentiation of Tregs, which are critical for maintaining immune tolerance and preventing autoimmunity.[1]

-

B Cells: Cholecalciferol has been shown to inhibit B cell proliferation and block their differentiation and subsequent immunoglobulin secretion.[1]

Signaling Pathway: Immunomodulation by Cholecalciferol

The immunomodulatory effects of cholecalciferol are primarily mediated through the binding of its active form, calcitriol, to the nuclear VDR in immune cells. This ligand-receptor complex heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

Caption: Cholecalciferol's immunomodulatory signaling pathway.

Quantitative Data: Cholecalciferol and Autoimmune Diseases

Several studies have investigated the association between vitamin D status and autoimmune diseases, with some clinical trials assessing the impact of supplementation.

| Study/Analysis | Population | Intervention/Observation | Key Findings | Reference |

| VITAL Trial | 25,871 older adults | 2000 IU/day vitamin D3 for ~5 years | 22% lower rate of confirmed autoimmune diseases in the vitamin D group compared to placebo. | [7] |

| Finamor et al. (2022) | 25 patients with psoriasis and vitiligo | High-dose vitamin D3 (35,000 IU/day) for 6 months | Significant increase in 25(OH)D3 levels and a decrease in PTH levels. | [8] |

| Thouvenot et al. (2025) | Patients with multiple sclerosis | Observation of vitamin D status | Patients with insufficient vitamin D had more frequent relapses and MRI activity. | [9] |

| Hashemi Dehkordi et al. (2025) | Patients with Type 1 Diabetes | Observation of vitamin D status | Poor glycemic control was strongly correlated with reduced vitamin D levels. | [9] |

| Jalili et al. (2019) | Patients with Irritable Bowel Syndrome | Vitamin D supplementation | Enhanced symptoms and improved quality of life through decreased disease severity. | [9] |

Experimental Protocols

1.5.1. In Vitro Assessment of Cholecalciferol's Effect on T-cell Proliferation and Cytokine Production

This protocol outlines a general method for evaluating the impact of cholecalciferol's active form, calcitriol, on T-cell functions.

-

Cell Isolation and Culture:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).

-

Culture the isolated T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.

-

-

Cell Treatment and Stimulation:

-

Seed the T-cells in 96-well plates.

-

Treat the cells with varying concentrations of calcitriol (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (e.g., ethanol).

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce proliferation and cytokine production.

-

-

Proliferation Assay (CFSE Staining):

-

Label T-cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation.

-

After a defined incubation period (e.g., 72-96 hours), harvest the cells.

-

Analyze CFSE dilution by flow cytometry to determine the extent of cell division. A decrease in CFSE fluorescence intensity indicates cell proliferation.

-

-

Cytokine Analysis (ELISA or Cytometric Bead Array):

-

After the incubation period, collect the cell culture supernatants.

-

Measure the concentrations of key cytokines such as IFN-γ, IL-2, IL-10, and IL-17 using Enzyme-Linked Immunosorbent Assay (ELISA) kits or a cytometric bead array (CBA) for multiplex analysis.

-

1.5.2. Flow Cytometry for Immune Cell Phenotyping

This protocol describes the immunophenotyping of immune cells to assess changes in cell populations following cholecalciferol treatment.

-

Sample Preparation:

-

Obtain whole blood or isolated PBMCs from subjects before and after cholecalciferol supplementation or from in vitro cultures.

-

If using whole blood, perform red blood cell lysis.

-

-

Antibody Staining:

-

Incubate the cells with a cocktail of fluorescently-labeled monoclonal antibodies specific for cell surface markers of different immune cell subsets (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, CD19 for B-cells, CD25 and FoxP3 for Tregs).

-

For intracellular markers like FoxP3, fix and permeabilize the cells before adding the specific antibody.

-

-

Data Acquisition and Analysis:

Cardiovascular Functions of Cholecalciferol

Cholecalciferol plays a significant role in cardiovascular health through various mechanisms, including the regulation of blood pressure, endothelial function, and inflammation.[12]

Regulation of the Renin-Angiotensin System (RAS)

One of the key mechanisms by which cholecalciferol influences blood pressure is through the negative regulation of the renin-angiotensin system (RAS).[13] The active form of vitamin D, calcitriol, suppresses the expression of the renin gene, thereby reducing the production of angiotensin II, a potent vasoconstrictor.[14]

Endothelial Function

Cholecalciferol contributes to maintaining endothelial function. It has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO), a critical vasodilator.[1][15] This can occur through both genomic and non-genomic pathways, including the activation of the PI3K/Akt pathway.[1]

Signaling Pathway: Cholecalciferol and the Renin-Angiotensin System

The regulation of the RAS by cholecalciferol is a key aspect of its cardiovascular effects.

Caption: Cholecalciferol's regulation of the Renin-Angiotensin System.

Quantitative Data: Cholecalciferol and Cardiovascular Health

Clinical studies have yielded mixed results regarding the impact of vitamin D supplementation on cardiovascular outcomes.

| Study/Analysis | Population | Intervention/Observation | Key Findings | Reference |

| Zhang et al. (2020) Meta-analysis | General Population | Vitamin D supplementation | Risk of incident hypertension decreased by 7% per 25 nmol/L increment in 25(OH)D levels. No significant effect on blood pressure in RCTs. | [16] |

| Sheikh et al. (2020) | Hypertensive patients with vitamin D deficiency | 50,000 IU/week for 8 weeks | Significant reduction in systolic blood pressure (-28.44 mmHg) and diastolic blood pressure (-7.38 mmHg). | [17] |

| Pilz et al. (2015) | Hypertensive, vitamin D-deficient patients | 2800 IU/day for 8 weeks | No significant effect on blood pressure. | [14] |

| Barbarawi et al. (2019) Meta-analysis | >83,000 patients | Vitamin D supplementation | Not associated with reduced risk of major adverse cardiovascular events, myocardial infarction, stroke, or CVD mortality. | [18] |

Experimental Protocols

2.5.1. Assessment of Endothelial Function using Flow-Mediated Dilation (FMD)

FMD is a non-invasive ultrasound method to assess endothelial function.

-

Patient Preparation:

-

Patients should fast for at least 8-12 hours before the measurement.

-

Refrain from smoking, caffeine, and vigorous exercise on the day of the measurement.

-

-

Measurement Procedure:

-

The patient rests in a supine position in a quiet, temperature-controlled room.

-

A high-resolution ultrasound transducer is used to image the brachial artery.

-

Baseline brachial artery diameter is measured.

-

A blood pressure cuff is placed on the forearm and inflated to suprasystolic pressure (e.g., 50 mmHg above systolic pressure) for 5 minutes to induce reactive hyperemia.

-

The cuff is then deflated, and the brachial artery diameter is continuously monitored for the next few minutes.

-

-

Data Analysis:

-

FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter achieved after cuff deflation.

-

FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.[7]

-

Role in Cell Proliferation and Differentiation

Cholecalciferol, through its active metabolite calcitriol, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis, with significant implications for cancer research.[10]

Cell Cycle Regulation

Calcitriol can induce cell cycle arrest, primarily at the G1/G0 phase.[19] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and the downregulation of cyclins like cyclin D1.[16]

Induction of Apoptosis

Calcitriol can promote apoptosis in various cancer cell lines by modulating the expression of pro- and anti-apoptotic proteins.[19]

Promotion of Differentiation

In several types of cancer cells, calcitriol has been shown to induce differentiation, leading to a less malignant phenotype.[8]

Signaling Pathway: Cholecalciferol and Cell Cycle Arrest

The induction of cell cycle arrest is a key anti-proliferative mechanism of cholecalciferol.

Caption: Cholecalciferol-mediated G1/G0 cell cycle arrest.

Quantitative Data: Cholecalciferol and Cancer

Observational studies have suggested a link between vitamin D status and cancer risk and mortality, but results from randomized controlled trials have been less consistent.

| Study/Analysis | Population | Intervention/Observation | Key Findings | Reference |

| VITAL Trial (Secondary Analysis) | >25,000 participants | 2000 IU/day vitamin D3 | 17% overall risk reduction for advanced (metastatic or fatal) cancer. 38% risk reduction in individuals with a normal BMI. | [2][20] |

| Zhang et al. (2019) Meta-analysis | 81,362 participants | Vitamin D supplementation | No significant effect on cancer incidence (RR 0.99). Significant reduction in cancer mortality (RR 0.87). | [17][21] |

| Gorham et al. (2007) Meta-analysis | Higher serum 25(OH)D levels | Associated with a reduced risk of colorectal cancer. | [22] | |

| Yin et al. (2021) Meta-analysis | High dietary vitamin D intake | Associated with a 25% lower risk of colorectal cancer in case-control studies. | [23] |

Experimental Protocols

3.6.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of calcitriol or cholecalciferol for different time points (e.g., 24, 48, 72 hours). Include a vehicle control.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

-

Data Analysis:

Functions in the Nervous System

The presence of VDR and vitamin D metabolizing enzymes in the brain underscores its importance in neurological function.[6][15][26]

Neuroprotection